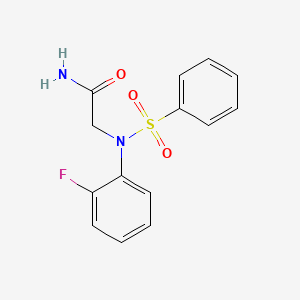

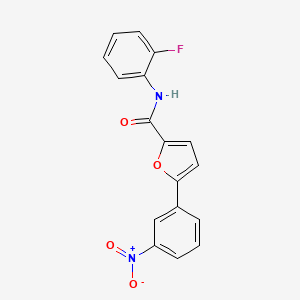

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases.

Mecanismo De Acción

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylase, an enzyme that degrades HIF. HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis. Under normal oxygen conditions, HIF is rapidly degraded by HIF prolyl hydroxylase. However, under hypoxic conditions, HIF prolyl hydroxylase is inhibited, leading to the stabilization of HIF and the activation of its downstream target genes.

Biochemical and Physiological Effects:

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the production of EPO and promote the formation of new blood vessels. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase hemoglobin levels in patients with chronic kidney disease and anemia. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to protect against ischemic injury by promoting angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of HIF in erythropoiesis and angiogenesis. However, N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations. It is not selective for HIF prolyl hydroxylase and can inhibit other enzymes that hydroxylate proline residues. It also has a short half-life and requires frequent dosing.

Direcciones Futuras

There are several future directions for N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One direction is to develop more selective HIF prolyl hydroxylase inhibitors that do not inhibit other enzymes. Another direction is to study the role of HIF in other disease states, such as cancer and neurodegenerative diseases. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have potential applications in tissue engineering and regenerative medicine, and future research could focus on these areas.

Métodos De Síntesis

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multistep process that involves the preparation of various intermediates. The first step involves the reaction of 2-fluoroaniline with trifluoromethanesulfonic anhydride to produce 2-fluoro-N-trifluoromethanesulfonylaniline. The second step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylaniline with ethyl chloroformate to produce 2-fluoro-N-trifluoromethanesulfonylbenzamide. The third step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylbenzamide with glycine methyl ester hydrochloride to produce N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Aplicaciones Científicas De Investigación

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases. Anemia is a condition characterized by a decrease in the number of red blood cells or hemoglobin in the blood, leading to reduced oxygen-carrying capacity. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by stabilizing HIF, which in turn stimulates the production of erythropoietin (EPO), a hormone that promotes the production of red blood cells. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in increasing hemoglobin levels in patients with chronic kidney disease and anemia.

Ischemic diseases are caused by a lack of blood flow to a particular organ or tissue, leading to tissue damage and cell death. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect against ischemic injury by promoting angiogenesis, the formation of new blood vessels. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in reducing tissue damage in animal models of myocardial infarction, stroke, and peripheral artery disease.

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c15-12-8-4-5-9-13(12)17(10-14(16)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPNVNDZPNFSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)